

What is Allyl methyl disulfide-d3 and its chemical structure?

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An In-Depth Technical Guide to Allyl Methyl Disulfide-d3

Introduction

Allyl methyl disulfide-d3 is the deuterated form of allyl methyl disulfide, a naturally occurring organosulfur compound found in garlic and other plants of the Allium genus.[1] In its natural form, allyl methyl disulfide contributes to the characteristic pungent aroma of garlic.[1] The "-d3" designation signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms, which are stable heavy isotopes of hydrogen. This isotopic labeling makes allyl methyl disulfide-d3 a valuable tool in analytical chemistry and drug development.

Its primary application is as an internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] It can also be used as a tracer to study the pharmacokinetic and metabolic profiles of drugs and other compounds.[2][3] The presence of deuterium atoms gives it a distinct, higher mass, allowing it to be differentiated from its non-deuterated counterpart in a mass spectrometer while maintaining nearly identical chemical and physical properties.

Chemical Structure and Properties

Allyl methyl disulfide consists of an allyl group (CH₂=CH-CH₂) and a methyl group (-CH₃) connected by a disulfide linkage (-S-S-).[4] The IUPAC name for the non-deuterated compound is 3-(methyldisulfanyl)prop-1-ene.[4][5] In **Allyl methyl disulfide-d3**, the three hydrogen atoms on the methyl group are replaced with deuterium atoms (-CD₃).



The core structure features a disulfide bond, which is a key functional group that dictates much of its chemical reactivity.[4] The molecule has three rotatable bonds, providing it with conformational flexibility.[4]

Chemical Structure of Allyl methyl disulfide-d3:

CH2=CH-CH2-S-S-CD3

Data Presentation

The quantitative properties of **Allyl methyl disulfide-d3** and its non-deuterated analogue are summarized below for comparison.

| Property | Allyl methyl disulfide-d3 | Allyl methyl disulfide |
|-------------------|---|--|
| Molecular Formula | C4H5D3S2[3] | C4H8S2[4][6] |
| Molecular Weight | 123.25 g/mol [2][3] | 120.24 g/mol [4][5] |
| Canonical SMILES | C=CCSS(C([2H])([2H])[2H]) | CSSCC=C[5] |
| IUPAC Name | 3- (trideuteriomethyldisulfanyl)pro p-1-ene | 3-(methyldisulfanyl)prop-1- ene[4][5] |
| Appearance | Colorless liquid (estimated) | Colorless liquid[5] |
| Boiling Point | Not specified | 30-33 °C @ 20 mmHg[5][6] |

Experimental Protocols: Use as an Internal Standard

Allyl methyl disulfide-d3 is frequently used as an internal standard (IS) in quantitative mass spectrometry to improve the accuracy and precision of measurements. The general methodology is as follows:

Objective: To accurately quantify the concentration of the non-deuterated analyte (allyl methyl disulfide) in a complex biological matrix (e.g., plasma, tissue homogenate).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



• Preparation of Standard Solutions:

- Prepare a stock solution of the analyte (allyl methyl disulfide) of a known high concentration in a suitable solvent (e.g., methanol).
- Prepare a separate stock solution of the internal standard (Allyl methyl disulfide-d3) of a known high concentration.
- Create a series of calibration standards by serially diluting the analyte stock solution. A
 fixed, known concentration of the internal standard stock solution is spiked into each
 calibration standard and into the unknown samples.

Sample Preparation:

- Take a known volume of the biological sample (e.g., 100 μL of plasma).
- Add the fixed amount of the internal standard (Allyl methyl disulfide-d3) to the sample.
- Perform a sample clean-up procedure, such as protein precipitation (e.g., with acetonitrile)
 or solid-phase extraction, to remove interfering matrix components.
- Evaporate the supernatant and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

- Inject the prepared samples and calibration standards into the LC-MS/MS system.
- The liquid chromatography step separates the analyte and internal standard from other components in the sample. Since their chemical properties are nearly identical, they will have very similar retention times.
- The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).
 - For Allyl methyl disulfide: A specific parent ion is selected and fragmented, and a specific product ion is monitored.



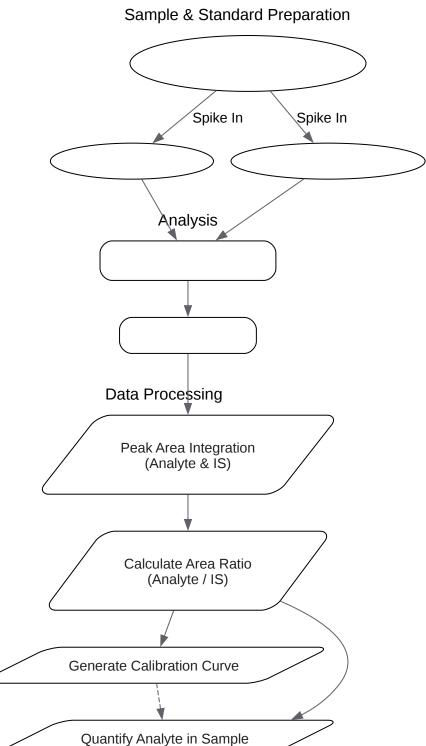
- For **Allyl methyl disulfide-d3**: A different parent ion (due to the +3 Da mass difference) is selected and fragmented.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard in each sample and standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the ratio corrects for variations in sample preparation, injection volume, and instrument response.

Visualization

The following diagrams illustrate the chemical structure and a typical experimental workflow involving **Allyl methyl disulfide-d3**.



Workflow for Quantitative Analysis using an Internal Standard

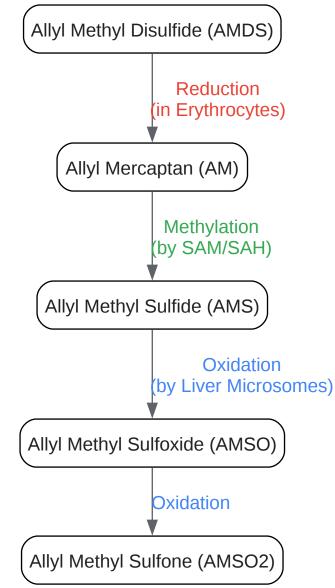


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Caption: A typical workflow for quantifying an analyte using a deuterated internal standard.



Metabolic Pathway of Allyl Methyl Disulfide



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